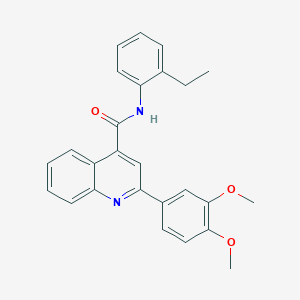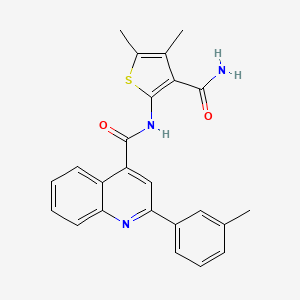
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide
概要
説明
2-(3,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a dimethoxyphenyl group and an ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the quinoline core reacts with 3,4-dimethoxybenzene under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted quinoline with 2-ethylphenylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the ethylphenyl group, which may affect its binding affinity and specificity.
N-(2-Ethylphenyl)-4-quinolinecarboxamide: Lacks the dimethoxyphenyl group, potentially altering its chemical reactivity and biological activity.
4-Quinolinecarboxamide: The simplest form, lacking both the dimethoxyphenyl and ethylphenyl groups, which significantly impacts its properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is unique due to the presence of both the dimethoxyphenyl and ethylphenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile compound in various research applications, offering a balance of reactivity and specificity that is not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-4-17-9-5-7-11-21(17)28-26(29)20-16-23(27-22-12-8-6-10-19(20)22)18-13-14-24(30-2)25(15-18)31-3/h5-16H,4H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQBYPBBHWBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[allyl(pyridin-3-ylmethyl)amino]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B3733365.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-cyclohexyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733369.png)
![4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one](/img/structure/B3733389.png)

![1-(1-methyl-4-piperidinyl)-5-(2-naphthyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733402.png)
![4-[1-[(2-methylindazol-3-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B3733405.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-isobutyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733411.png)
![1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733413.png)
![5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)

